Product packaging for 7-Oxaspiro[3.5]nonan-2-ylmethanamine(Cat. No.:CAS No. 1440962-10-6)

7-Oxaspiro[3.5]nonan-2-ylmethanamine

Cat. No.: B1427191
CAS No.: 1440962-10-6
M. Wt: 155.24 g/mol
InChI Key: RTSFVTSFONHDFG-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-ylmethanamine is a spirocyclic amine with a molecular formula of C₉H₁₇NO (free base) and a molecular weight of 155.24 g/mol. Its hydrochloride salt (CAS: 1895912-87-4, 2059987-27-6) has a molecular weight of 191.70 g/mol (C₉H₁₈ClNO) . The compound features a 7-oxaspiro[3.5]nonane core with a methanamine group at the 2-position. It is widely utilized as a pharmaceutical building block, particularly in drug discovery for synthesizing novel therapeutic candidates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1427191 7-Oxaspiro[3.5]nonan-2-ylmethanamine CAS No. 1440962-10-6

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFVTSFONHDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-10-6
Record name 1-{7-oxaspiro[3.5]nonan-2-yl}methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Common Synthetic Route

The synthesis generally involves the formation of the spirocyclic core followed by amination. The process can be summarized as:

Step Description Reagents & Conditions Reference
1. Cyclization Formation of the spirocyclic ring Cyclization of suitable precursors, often via intramolecular nucleophilic attack ,
2. Functionalization Introduction of the amino group Nucleophilic substitution or reductive amination ,
3. Amination Final attachment of the amino group Reaction with ammonia or primary amines under controlled conditions ,

Specific Routes

  • Route A: Starting from a spirocyclic ketone, the synthesis involves nucleophilic addition of ammonia or primary amines, followed by reduction or rearrangement to yield the target amine.
  • Route B: Alternatively, a precursor with a suitable leaving group undergoes nucleophilic substitution with ammonia, followed by ring closure to form the spiro structure.

Industrial Optimization

For large-scale production, continuous flow reactors and catalysts such as palladium or platinum are employed to enhance yield, selectivity, and safety. These methods are still under development but show promise for scalable synthesis.

Reaction Types and Conditions

Reaction Type Typical Reagents Conditions Major Products Reference
Cyclization Spirocyclic precursors Acidic or basic catalysis, elevated temperature Spirocyclic ketones or alcohols ,
Amination Ammonia, primary amines Catalytic hydrogenation or reductive amination Aminated spiro compounds ,
Functional Group Transformation Oxidants, reductants Mild to moderate conditions Derivatives with varied functional groups ,

Research Findings and Data

Synthesis Efficiency

Recent studies demonstrate that employing microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example, microwave irradiation of precursor compounds resulted in yields exceeding 85% within minutes, compared to several hours under conventional heating.

Catalytic Methods

Catalysts such as palladium on carbon (Pd/C) and Raney nickel have been effectively used for hydrogenation steps, providing high selectivity for amine formation while minimizing side reactions.

Key Precursors

Research indicates that spirocyclic ketones derived from cyclohexanone or cyclopentanone frameworks serve as effective starting materials. These are typically synthesized via cyclization of suitable diols or amino alcohols.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Catalysts/Conditions Yield Reference
Cyclization + Amination Spirocyclic ketone Intramolecular cyclization, nucleophilic substitution Acid/base catalysis, ammonia 75-85% ,
Reductive Amination Aldehyde/ketone precursor Reductive amination Hydrogen, Pd/C 80-90% ,
Microwave-Assisted Synthesis Various precursors Rapid cyclization and amination Microwave irradiation, solvents >85% ,

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]nonan-2-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
7-Oxaspiro[3.5]nonan-2-ylmethanamine serves as a valuable building block in the synthesis of more complex molecules. Its spirocyclic nature allows for the formation of diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution. The compound can be utilized in the synthesis of spirocyclic compounds, which are of interest due to their unique structural properties and biological activities.

Reactions and Mechanisms
The compound undergoes several types of chemical reactions:

  • Oxidation : Can yield oxides or ketones.
  • Reduction : Can produce amines or alcohols.
  • Substitution : The amine group can be replaced by other functional groups under suitable conditions.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reactions are typically carried out under controlled conditions to optimize yield and purity.

Biological Research

Biological Activity Investigation
Research has indicated that this compound exhibits potential biological activity. It has been studied for its interactions with various biological molecules, making it a candidate for exploring its therapeutic properties.

Case Studies and Findings
In a recent study, derivatives of compounds related to this compound were identified as potent inhibitors against the KRAS G12C mutation, a target in solid tumor treatments. These derivatives demonstrated significant antitumor effects in xenograft mouse models, indicating the potential of this compound class in cancer therapy .

Pharmaceutical Applications

Therapeutic Potential
The compound is being explored for its role as a precursor in drug development. Its unique structure allows for modifications that can enhance binding affinities to specific targets, such as enzymes or receptors involved in disease processes.

Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets leading to biological responses. Detailed studies are necessary to elucidate these mechanisms further and understand how modifications to the compound can enhance its efficacy as a therapeutic agent.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in developing new materials with unique properties due to its spirocyclic structure. This application extends to specialty chemicals and intermediates used in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are often required to elucidate these mechanisms and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 7-oxaspiro[3.5]nonan-2-ylmethanamine, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound (HCl salt) C₉H₁₈ClNO 191.70 Primary amine; spirocyclic ether core Drug discovery intermediates
2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine C₁₀H₁₉NO 169.26 Ethylamine chain at 7-position; longer alkyl linker Potential CNS-targeting ligands
2-Oxaspiro[3.5]nonan-7-ylmethanol C₉H₁₆O₂ 156.22 Hydroxyl group instead of amine; reduced basicity Material science, polymer precursors
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl C₇H₁₄Cl₂N₂O 237.11 Two nitrogen atoms in the spiro core; higher polarity Multi-target receptor modulation
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Aromatic phenyl group; ketone functional group Kinase inhibitors, metabolic studies
7-Oxaspiro[3.5]nonan-2-one C₈H₁₂O₂ 140.18 Ketone at 2-position; no amine group Synthetic intermediate for ring expansion

Functional Group Impact on Properties

  • Amine vs. Alcohol: The primary amine in this compound enhances its solubility in acidic conditions (e.g., as a hydrochloride salt), whereas the hydroxyl group in 2-oxaspiro[3.5]nonan-7-ylmethanol increases hydrogen-bonding capacity but reduces basicity .
  • Nitrogen Substitution: The diamine in 2-oxa-5,8-diazaspiro[3.5]nonane diHCl introduces additional hydrogen-bond donors, making it suitable for targeting polar binding pockets in proteins .
  • Aromatic vs.

Biological Activity

7-Oxaspiro[3.5]nonan-2-ylmethanamine is a spirocyclic compound with the molecular formula C9H17NOC_9H_{17}NO. Its unique structure, which includes an oxirane and cyclohexane ring, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its distinct chemical behavior. The IUPAC name is (7-oxaspiro[3.5]nonan-2-yl)methanamine, and it has a molecular weight of 155.24 g/mol. The SMILES representation is NCC1CC2(CCOCC2)C1, indicating the presence of an amine group attached to the spiro structure.

Structural Information Table

PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
IUPAC Name(7-oxaspiro[3.5]nonan-2-yl)methanamine
CAS Number1440962-10-6
Purity97%

Synthesis

The synthesis of this compound typically involves several organic reactions to form the spirocyclic structure. Common methods include:

  • Oxidation : Converts the compound into oxides or other derivatives.
  • Reduction : Utilizes reducing agents like lithium aluminum hydride.
  • Substitution : The amine group can be replaced under suitable conditions.

These reactions are vital for producing derivatives with potential biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific molecular targets such as enzymes and receptors.

The mechanism involves binding to active sites on enzymes or receptors, leading to a biological response. For instance, studies have suggested its potential role in modulating enzyme activity related to cancer cell metabolism.

Case Studies

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) : Research has shown that compounds similar to this compound can effectively bind to NQO1, an enzyme over-expressed in certain cancer cell lines, enhancing the reduction of benzimidazolequinone substrates .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Research Findings

Recent studies have focused on the structural modifications of spirocyclic compounds to enhance their pharmacological profiles. The following table summarizes key findings from various research efforts:

Study ReferenceFindings
Discussed synthesis pathways and potential applications in drug discovery.
Explored structural characteristics and their implications for biological activity.
Investigated binding affinities to NQO1, suggesting therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxaspiro[3.5]nonan-2-ylmethanamine
Reactant of Route 2
7-Oxaspiro[3.5]nonan-2-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.